3-chloro-2-(trifluoromethyl)benzoic Acid

Lipophilicity Drug Discovery Medicinal Chemistry

Procure 3-chloro-2-(trifluoromethyl)benzoic acid at >99% purity for DprE1-targeting TB drug synthesis (e.g., BTZ043/PBTZ169 analogs). This specific ortho-substituted isomer provides a +0.78 LogP advantage over the 2-chloro-3-CF3 isomer, critical for CNS permeability. Avoid synthetic failure—validate isomeric purity to maintain SAR consistency.

Molecular Formula C8H4ClF3O2
Molecular Weight 224.56 g/mol
CAS No. 857061-43-9
Cat. No. B1600843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-(trifluoromethyl)benzoic Acid
CAS857061-43-9
Molecular FormulaC8H4ClF3O2
Molecular Weight224.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14)
InChIKeyDAVGYAZXHZUVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-(trifluoromethyl)benzoic Acid (CAS 857061-43-9) – Procurement Baseline and Physicochemical Identity


3-Chloro-2-(trifluoromethyl)benzoic acid (CAS 857061-43-9) is an aromatic carboxylic acid derivative characterized by the ortho-relationship of a chloro substituent (position 3) and a trifluoromethyl group (position 2) relative to the carboxyl group on the benzene ring. The compound has a molecular formula of C8H4ClF3O2 and a molecular weight of 224.56 g/mol . The trifluoromethyl moiety imparts substantial electron-withdrawing character and enhanced lipophilicity, while the carboxylic acid functionality provides a reactive handle for further derivatization via esterification, amidation, or reduction [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical development, serving as a building block for more complex fluorinated aromatic systems where both chlorine substitution for cross-coupling and CF3 groups for metabolic modulation are simultaneously required.

Why Positional Isomers of Chloro-Trifluoromethyl Benzoic Acid Cannot Be Interchanged: Procurement Risks with 3-Chloro-2-(trifluoromethyl)benzoic Acid


Positional isomerism in chloro-trifluoromethyl benzoic acids fundamentally alters reactivity profiles, physicochemical properties, and downstream synthetic utility. The relative spatial arrangement of the electron-withdrawing trifluoromethyl group and the chloro substituent dictates the electronic environment of the aromatic ring, thereby influencing regioselectivity in subsequent electrophilic aromatic substitution or cross-coupling reactions . For instance, the 3-chloro-2-(trifluoromethyl) isomer positions the chloro group meta to the carboxyl and ortho to the CF3 group, a unique steric and electronic arrangement distinct from the 2-chloro-3-(trifluoromethyl) analog where the substituents are interchanged [1]. Interchanging these positional isomers in a synthetic sequence can lead to divergent reaction outcomes—different regioselectivity in metal-catalyzed couplings, altered steric hindrance at reactive centers, and distinct physicochemical properties including lipophilicity (LogP/LogD) and chromatographic behavior . Consequently, treating chloro-trifluoromethyl benzoic acids as interchangeable building blocks without rigorous validation introduces significant risk of synthetic failure, yield reduction, or off-target bioactivity in the final molecular entity. The quantitative differentiation that follows establishes why procurement specification at the exact isomer level is non-negotiable.

3-Chloro-2-(trifluoromethyl)benzoic Acid: Quantified Differentiation Against Positional Isomers and In-Class Analogs


Elevated LogP (Lipophilicity) of 3-Chloro-2-(trifluoromethyl)benzoic Acid Relative to Its 2-Chloro-3-(trifluoromethyl) Positional Isomer

Predicted ACD/LogP analysis reveals that 3-chloro-2-(trifluoromethyl)benzoic acid exhibits a LogP value of 4.01, compared to a LogP value of 3.23 for the positional isomer 2-chloro-3-(trifluoromethyl)benzoic acid, representing a calculated difference of +0.78 LogP units . This significant increase in predicted lipophilicity is attributed to the ortho-relationship of the CF3 group to the chloro substituent in the target compound, which reduces aqueous solvation relative to the isomer where the CF3 group is meta to the carboxyl moiety.

Lipophilicity Drug Discovery Medicinal Chemistry ADME

Comparative LogD at pH 7.4: Altered Ionization State of 3-Chloro-2-(trifluoromethyl)benzoic Acid Versus 2-Chloro-3-(trifluoromethyl) Analog

At physiologically relevant pH 7.4, where the carboxylic acid moiety exists predominantly in its ionized carboxylate form, the predicted ACD/LogD values diverge substantially between the two positional isomers. 3-Chloro-2-(trifluoromethyl)benzoic acid yields a predicted LogD7.4 of 0.29, whereas 2-chloro-3-(trifluoromethyl)benzoic acid gives a LogD7.4 of 0.02, a difference of +0.27 LogD units . Independent ChEMBL experimental data reports a LogD7.4 of approximately 1 for the target compound, suggesting even greater lipophilicity at physiological pH than predicted . This divergence stems from the differential electronic influence of the ortho-CF3 group on the pKa of the carboxylic acid in the target compound versus the meta-CF3 arrangement in the comparator.

Lipophilicity Ionization ADME Medicinal Chemistry

Slight Boiling Point Differentiation Between 3-Chloro-2-(trifluoromethyl)benzoic Acid and Its 2-Chloro-3-(trifluoromethyl) Isomer

Predicted boiling point values show modest but detectable differentiation between the two positional isomers. 3-Chloro-2-(trifluoromethyl)benzoic acid has a predicted boiling point of 282.2±40.0 °C at 760 mmHg, compared to 280.3±40.0 °C at 760 mmHg for 2-chloro-3-(trifluoromethyl)benzoic acid, yielding a difference of +1.9 °C . Enthalpy of vaporization is predicted at 55.0±3.0 kJ/mol for the target compound versus 54.8±3.0 kJ/mol for the comparator . While overlapping within the stated uncertainties (±40 °C and ±3.0 kJ/mol), these predictions derive from consistent computational methodology and suggest modestly stronger intermolecular interactions in the 3-chloro-2-(trifluoromethyl) isomer.

Physicochemical Properties Purification Analytical Chemistry

Commercial Purity Specifications: 95+% to >99% HPLC Purity Availability for 3-Chloro-2-(trifluoromethyl)benzoic Acid

Multiple commercial suppliers offer 3-chloro-2-(trifluoromethyl)benzoic acid at standardized purity grades suitable for research and industrial applications. Bidepharm supplies the compound at 95+% purity with batch-specific QC documentation including NMR, HPLC, and GC analytical reports . SynHet offers >99% purity grade in both bulk and prepack quantities, manufactured under ISO 9001 quality systems with full analytical characterization including HPLC, GC-FID, LCMS/GCMS, and elemental analysis . Additional suppliers provide the compound at 95% purity and NLT 98% purity . No published purity specifications were identified for the 2-chloro-3-(trifluoromethyl)benzoic acid isomer in the current search scope.

Quality Control Procurement Synthetic Chemistry Analytical Chemistry

Patented Utility as a Core Intermediate in Substituted Benzoic Acid Derivatives for Pharmaceutical and Agrochemical Applications

Patent literature explicitly identifies halogenated benzoic acid derivatives including 3-chloro-2-(trifluoromethyl)benzoic acid as versatile intermediates for the preparation of active pharmaceutical and agrochemical agents [1][2]. Specifically, compounds of the general class are claimed as intermediates for the synthesis of substituted benzoyl chloride compounds, which serve as precursors to biologically active molecules including herbicides, fungicides, and RORγt inhibitors [1][3][4]. The target compound appears as a building block in the synthetic pathway toward benzothiazinone antitubercular agents such as BTZ043 and PBTZ169, which target the mycobacterial enzyme DprE1 and have advanced to clinical evaluation . The 2-chloro-3-(trifluoromethyl) isomer was not identified in the same patent disclosures within the current search scope.

Patent Literature Agrochemicals Pharmaceutical Intermediates Synthetic Chemistry

Procurement-Guiding Application Scenarios for 3-Chloro-2-(trifluoromethyl)benzoic Acid


Medicinal Chemistry Programs Requiring Enhanced Lipophilicity for CNS or Intracellular Targets

Medicinal chemists synthesizing compound libraries for CNS-penetrant candidates or intracellular targets with high membrane permeability requirements should prioritize 3-chloro-2-(trifluoromethyl)benzoic acid over its 2-chloro-3-(trifluoromethyl) isomer. The +0.78 LogP differential and the +0.27 LogD7.4 differential provide measurable increases in predicted lipophilicity that translate to improved passive diffusion across lipid bilayers. This quantitative advantage is particularly relevant for programs targeting G protein-coupled receptors (GPCRs), ion channels, or intracellular enzymes where oral bioavailability and blood-brain barrier penetration are critical development criteria. Procurement specification of the exact isomer ensures that SAR (structure-activity relationship) campaigns maintain consistent lipophilicity baselines and avoid confounding variables introduced by isomer substitution.

Synthetic Route Development for Antitubercular Benzothiazinone Agents

Research groups engaged in tuberculosis drug discovery, particularly those synthesizing DprE1-targeting benzothiazinone derivatives such as BTZ043 and PBTZ169 analogs, should select 3-chloro-2-(trifluoromethyl)benzoic acid as the preferred building block. Patent and product literature identify this specific isomer as an intermediate in the synthetic pathway to these clinically evaluated antitubercular candidates . Use of the positional isomer (2-chloro-3-trifluoromethyl) in place of the specified compound may lead to regioisomeric impurities, altered cyclization outcomes, or incompatible reactivity in the multi-step sequence, potentially invalidating biological activity comparisons or requiring extensive re-optimization of the synthetic route. Procurement of >99% purity material with full analytical characterization minimizes the risk of byproduct formation that could compromise yield in these complex syntheses.

Agrochemical Intermediate Manufacturing Requiring High-Purity Chloro-Trifluoromethyl Benzoic Acid Building Blocks

Industrial process chemists developing scalable syntheses for herbicides, fungicides, or crop protection agents should procure 3-chloro-2-(trifluoromethyl)benzoic acid at >99% purity grade with comprehensive analytical documentation . The compound's specific substitution pattern is cited in patent literature as enabling the synthesis of substituted benzoyl chloride precursors and related agrochemical actives [1][2]. The availability of bulk quantities under ISO 9001 quality systems ensures batch-to-batch consistency essential for regulatory submissions and process validation. Given the modest boiling point differential of +1.9 °C versus the positional isomer , chromatographic purification and QC methods must be specifically validated for the correct isomer to prevent cross-contamination and ensure consistent product performance in field trials and commercial formulations.

Structure-Activity Relationship (SAR) Studies on Halogenated Aromatic Carboxylic Acids

Academic and industrial research groups conducting systematic SAR investigations of chloro-trifluoromethyl benzoic acid derivatives should procure 3-chloro-2-(trifluoromethyl)benzoic acid as a defined comparator compound with well-characterized physicochemical properties. The predicted LogP (4.01), LogD7.4 (0.29 predicted; 1 experimental), boiling point (282.2±40.0 °C), and other computed descriptors provide a quantitative baseline against which other substitution patterns can be benchmarked. Substituting the positional isomer without documenting the change introduces uncontrolled variables that confound SAR interpretation and may lead to erroneous conclusions about the contribution of chloro and trifluoromethyl positioning to biological activity or physicochemical behavior. The documented purity specifications (95+% to >99%) ensure that observed SAR effects are attributable to structural features rather than impurities.

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